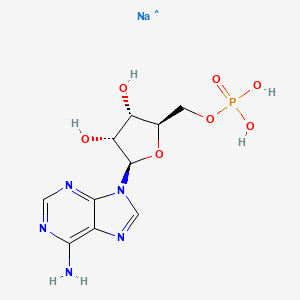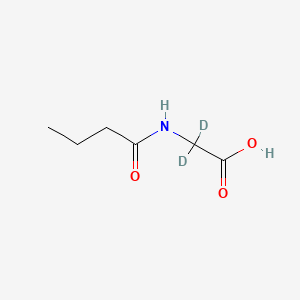
N-Butyrylglycine-2,2-D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyrylglycine-2,2-D2, also known as N-Butyrylglycine-d2, is a labeled version of N-Butyrylglycine. It is an acyl glycine, which are minor metabolites of fatty acids. The compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Butyrylglycine-2,2-D2 can be synthesized through the reaction of butyryl chloride with glycine in the presence of a deuterium source. The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyrylglycine-2,2-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the butyryl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines are used under basic conditions
Major Products
Oxidation: Butyric acid derivatives.
Reduction: Butylamine derivatives.
Substitution: Various substituted glycines
Applications De Recherche Scientifique
N-Butyrylglycine-2,2-D2 is widely used in scientific research due to its labeled nature:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in diagnostic assays and as a biomarker for certain metabolic disorders.
Industry: Applied in the development of new pharmaceuticals and in environmental monitoring
Mécanisme D'action
The mechanism of action of N-Butyrylglycine-2,2-D2 involves its role as a minor metabolite in fatty acid metabolism. It is produced through the action of glycine N-acyltransferase, which catalyzes the transfer of an acyl group from acyl-CoA to glycine. This process is crucial in the detoxification of fatty acids and in the regulation of energy metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Propionylglycine
- N-Acetylglycine
- N-Cinnamoylglycine
- N-Isovalerylglycine
Uniqueness
N-Butyrylglycine-2,2-D2 is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing metabolic pathways and in studies requiring stable isotope labeling. This property distinguishes it from other similar compounds that do not contain deuterium .
Propriétés
Numéro CAS |
1219799-10-6 |
|---|---|
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-(butanoylamino)-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i4D2 |
Clé InChI |
WPSSBBPLVMTKRN-APZFVMQVSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)NC(=O)CCC |
SMILES canonique |
CCCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



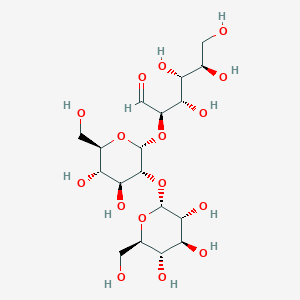

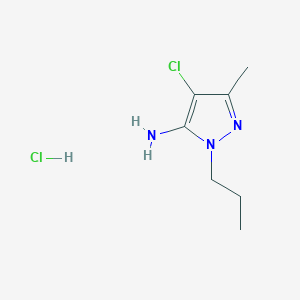
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12349922.png)
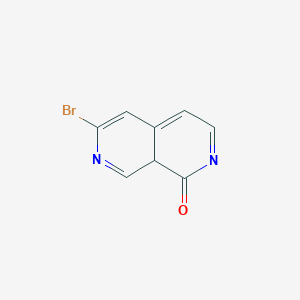
![oxotitanium(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12349931.png)
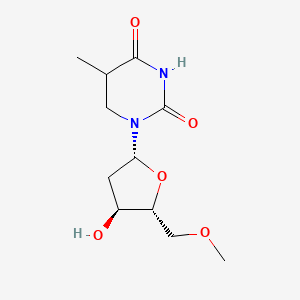
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349947.png)
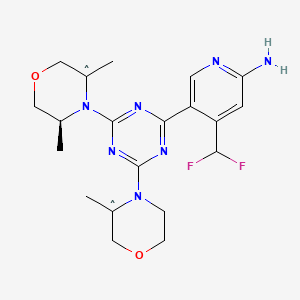
![1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12349959.png)


